molecular formula C18H27N5O3S B2705774 7-butyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 893906-00-8

7-butyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2705774
CAS No.: 893906-00-8
M. Wt: 393.51
InChI Key: ZHSUEWVMWUGOLP-UHFFFAOYSA-N
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Description

7-butyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of diazino pyrimidine derivatives. This compound is characterized by its unique structure, which includes a butyl group, dimethyl groups, a morpholinyl ethyl sulfanyl group, and a diazino pyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the diazino pyrimidine core, followed by the introduction of the butyl and dimethyl groups. The morpholinyl ethyl sulfanyl group is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like sodium carbonate under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and scalability. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

7-butyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), toluene.

    Catalysts: Sodium carbonate, p-toluenesulfonic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

7-butyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-butyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-butyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

7-butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3S/c1-4-5-6-13-19-15-14(17(24)22(3)18(25)21(15)2)16(20-13)27-12-9-23-7-10-26-11-8-23/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSUEWVMWUGOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=N1)SCCN3CCOCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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